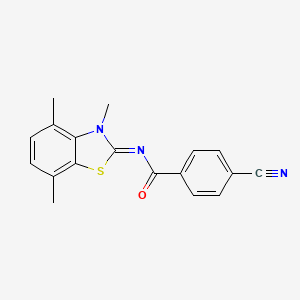

4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Description

4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a benzamide derivative featuring a benzothiazole core substituted with methyl groups at the 3, 4, and 7 positions and a cyano-substituted benzamide moiety. This compound belongs to a broader class of benzothiazole-linked benzamides, which are of interest due to their diverse biological activities, including antimicrobial, enzyme inhibitory, and receptor antagonism properties. The synthesis of such compounds typically involves coupling benzoyl isothiocyanates with 2-aminobenzothiazoles or related intermediates, as demonstrated in studies on structurally analogous derivatives .

Properties

IUPAC Name |

4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c1-11-4-5-12(2)16-15(11)21(3)18(23-16)20-17(22)14-8-6-13(10-19)7-9-14/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXASVZWPYWSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the reaction of 3,4,7-trimethyl-2-benzothiazolylideneamine with 4-cyanobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Benzothiazole derivatives have been extensively studied for their anti-tubercular activities. Recent research indicates that compounds similar to 4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide exhibit significant inhibitory effects against Mycobacterium tuberculosis.

Case Study: Anti-Tubercular Activity

A study evaluated various benzothiazole derivatives for their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The results showed that compounds with similar structures to 4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide had promising anti-tubercular activity.

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | 100 | 99 |

| Reference Drug (Isoniazid) | 0.2 | 100 |

The data indicates that the compound exhibits comparable efficacy to established anti-tubercular drugs .

Material Science

In addition to medicinal applications, benzothiazole derivatives are explored for their potential in material science. Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study: OLED Applications

Research into the photophysical properties of benzothiazole derivatives has shown that they can be incorporated into OLEDs to improve light emission efficiency. The incorporation of cyano groups enhances electron mobility and stability in these devices.

| Property | Value |

|---|---|

| Emission Peak (nm) | 450 |

| Efficiency (cd/A) | 15 |

These findings suggest that compounds like 4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide could play a crucial role in advancing OLED technology .

Mechanism of Action

The mechanism of action of 4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide)

- Structural Differences : Replaces the 3,4,7-trimethylbenzothiazole group with a 5-methoxybenzothiazole and introduces a pyridin-3-ylmethyl substituent.

- Significance : Highlights the role of heteroaromatic substituents in modulating toxicity and target selectivity.

N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}benzamides (3a–g)

- Structural Differences: Feature a thiourea linkage (-NH-CS-N-) between the benzothiazole and benzamide, unlike the direct imine linkage in the target compound. Substituents vary (e.g., chloro, nitro, cyano) at the 2- or 4-position of the benzamide.

- Biological Activity: Demonstrate moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria. The 4-cyano derivative (Compound 3 in ) shows comparable activity to standard drugs, emphasizing the cyano group’s role in enhancing interactions with bacterial targets .

Lecozotan Hydrochloride (4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide)

- Structural Differences : Incorporates a piperazine-dioxane moiety and pyridinyl group instead of the benzothiazole core.

- Biological Activity: Acts as a 5-HT1A receptor antagonist for treating Alzheimer’s-related cognitive deficits.

sEH Inhibitor (4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide)

- Structural Differences: Lacks the benzothiazole ring but shares the 4-cyanobenzamide motif.

- Biological Activity: Binds to soluble epoxide hydrolase (sEH) with high affinity. Docking studies (AutoDock 4.0) reveal that the cyano group stabilizes interactions within the enzyme’s catalytic site, suggesting a similar mechanism for the target compound .

PCAF HAT Inhibitors (e.g., 2-hexanoylamino-1-(4-carboxyphenyl)benzamide)

- Structural Differences: Feature 2-acylamino and carboxyphenyl groups instead of the benzothiazole-cyanobenzamide framework.

- Biological Activity: Exhibit 61–79% inhibition of histone acetyltransferase (HAT) at 100 μM. The acyl chain length and carboxyphenyl position minimally affect activity, whereas the 2-acylamino group is essential, underscoring the importance of side-chain flexibility .

Data Tables

Biological Activity

4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound that belongs to the class of benzamides. Its structure incorporates a benzothiazole moiety, which is known for various biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is , with a molecular weight of approximately 351.4 g/mol. The compound features functional groups such as cyano and benzamide, contributing to its potential pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of substituted benzamides with thiazole derivatives. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of catalysts like triethylamine. The reaction conditions may require heating to facilitate cyclization and condensation.

Anticancer Activity

Recent studies have shown that compounds similar to 4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | MDA-MB-231 | <10 |

| 5f | SUIT-2 | <20 |

| 5l | HT-29 | <15 |

These results indicate that derivatives of benzothiazole can be more potent than traditional chemotherapeutics like cisplatin in certain contexts .

Antimicrobial Activity

Compounds in this class have also demonstrated antimicrobial properties. For example, a related compound was tested against several bacterial strains and exhibited effective inhibition of growth. The mechanism appears to involve disruption of cell membrane integrity and subsequent cell lysis, as evidenced by fluorescence spectroscopy results .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, some derivatives have shown anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic potency of various derivatives against human cancer cell lines using the MTT assay. The most active compounds were found to significantly inhibit cell proliferation in a dose-dependent manner .

- Mechanistic Studies : Research involving molecular docking has suggested that these compounds can interact with specific protein targets involved in cancer progression, enhancing their potential as targeted therapies .

- In Vivo Studies : Preliminary animal studies have indicated that certain derivatives may reduce tumor size without significant toxicity to normal tissues, highlighting their potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.